1-(2-Piperidin-2-yl-ethyl)-azepane
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Overview
Description
1-(2-Piperidin-2-yl-ethyl)-azepane is a heterocyclic organic compound that features both piperidine and azepane rings Piperidine is a six-membered ring containing one nitrogen atom, while azepane is a seven-membered ring also containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane typically involves the formation of the piperidine and azepane rings through cyclization reactions. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the use of multicomponent reactions, such as the three-component 1,3-dipolar cycloaddition followed by an enamine reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Piperidin-2-yl-ethyl)-azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(2-Piperidin-2-yl-ethyl)-azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Piperidin-2-yl-ethyl)-azepane depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the enzyme or receptor, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom.
Azepane: A seven-membered ring with one nitrogen atom.
Spiropiperidines: Compounds containing both piperidine and another ring system.
Piperidinones: Piperidine derivatives with a ketone functional group.
Uniqueness
1-(2-Piperidin-2-yl-ethyl)-azepane is unique due to its combination of piperidine and azepane rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-piperidin-2-ylethyl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13/h13-14H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIMDLOECCBETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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